

Application Notes and Protocols for VPC-18005 in In Vitro Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **VPC-18005**

Cat. No.: **B10831163**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **VPC-18005**, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor, in various in vitro settings. This document outlines the optimal concentration ranges for **VPC-18005** and provides detailed protocols for key experimental assays to assess its biological activity and mechanism of action.

Introduction to VPC-18005

VPC-18005 is a novel antagonist of the ERG protein, which is frequently overexpressed in prostate cancer and other malignancies.^[1] It functions by directly binding to the ERG-ETS domain, thereby disrupting the interaction between ERG and DNA.^{[1][2][3]} This inhibition of DNA binding leads to a downstream reduction in the transcription of ERG target genes, such as SOX9, which are involved in cell migration and invasion.^{[1][3]} Notably, **VPC-18005** has been shown to inhibit cancer cell migration and invasion without exhibiting significant cytotoxicity at effective concentrations.^{[3][4]}

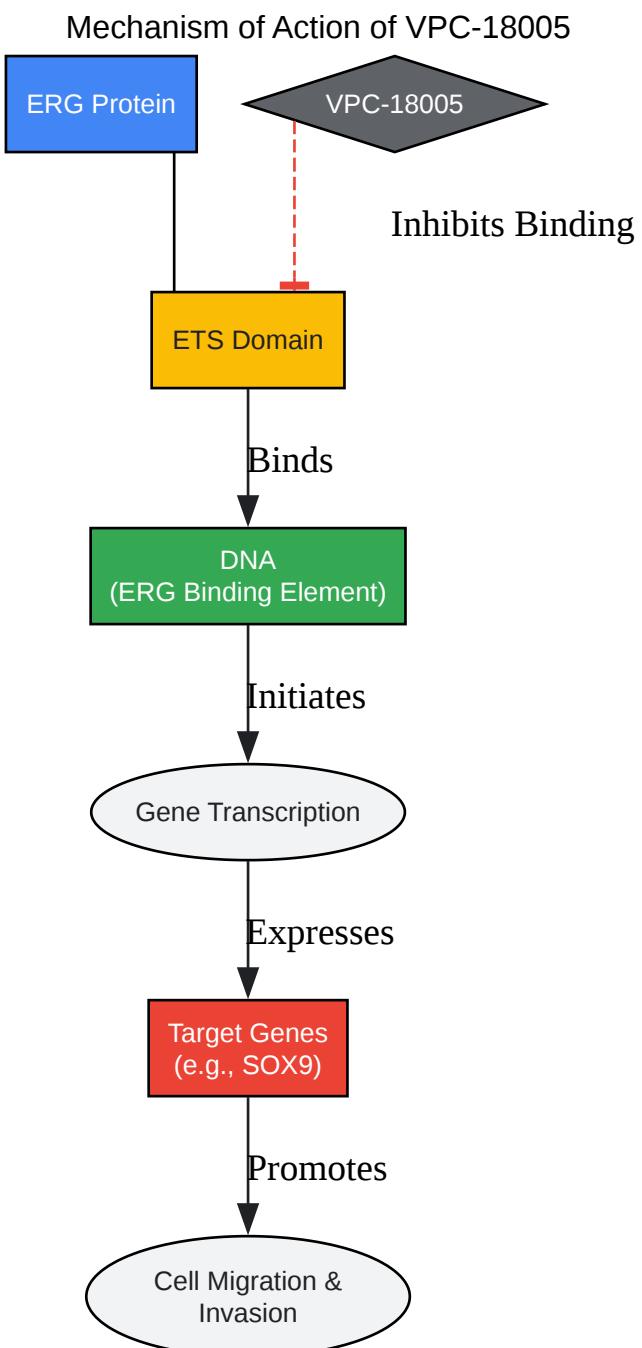
Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of **VPC-18005** in various in vitro assays based on published studies. This information serves as a guide for selecting the appropriate concentration range for your specific experimental setup.

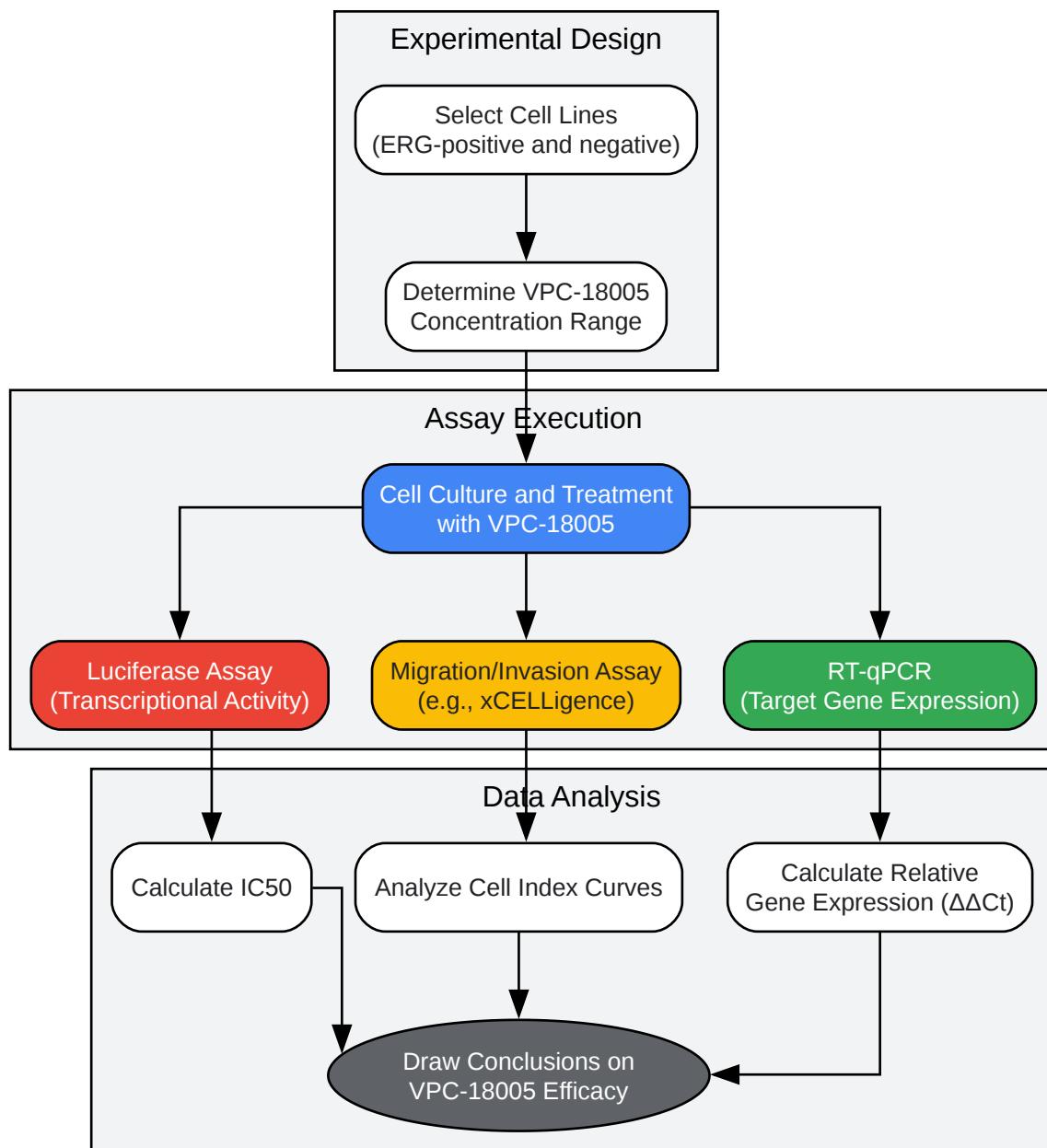
Assay Type	Cell Line	Parameter	Concentration/Value	Reference
Luciferase Reporter Assay	PNT1B-ERG	IC50	3 μ M	[3][5]
Luciferase Reporter Assay	VCaP	IC50	6 μ M	[3][5]
Migration & Invasion Assay	PNT1B-ERG	Effective Concentration	5 μ M	[2][3][4]
Gene Expression (SOX9)	VCaP	Effective Concentration	25 μ M	[3][5]
Cell Viability Assay	PNT1B-ERG, VCaP, PC3	No significant cytotoxicity	Up to 25 μ M	[3][4]
Zebrafish Xenograft Metastasis Inhibition	PNT1B-ERG, VCaP	Effective Concentration	1 μ M and 10 μ M	[3][5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which **VPC-18005** inhibits the ERG signaling pathway.



General In Vitro Experimental Workflow for VPC-18005

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. agilent.com [agilent.com]
- To cite this document: BenchChem. [Application Notes and Protocols for VPC-18005 in In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831163#optimal-concentration-of-vpc-18005-for-in-vitro-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com